molecular formula C17H17NO3 B1337112 Ketorolac ethyl ester CAS No. 108061-03-6

Ketorolac ethyl ester

カタログ番号: B1337112
CAS番号: 108061-03-6
分子量: 283.32 g/mol
InChIキー: ZXHMVDVCMQIUCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ketorolac ethyl ester is a derivative of ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) used for its potent analgesic and anti-inflammatory properties. This compound is synthesized to enhance the transdermal delivery of ketorolac, improving its bioavailability and reducing gastrointestinal side effects associated with oral administration .

準備方法

Synthetic Routes and Reaction Conditions

Ketorolac ethyl ester can be synthesized through esterification of ketorolac with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating ketorolac and ethanol under reflux conditions to form the ester . Another method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) and 4-pyrrolidinopyridine as catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the final product .

化学反応の分析

Types of Reactions

Ketorolac ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield ketorolac and ethanol.

    Oxidation and Reduction: These reactions are less common for this compound but can be carried out using appropriate oxidizing or reducing agents under controlled conditions.

Major Products

The primary product of hydrolysis is ketorolac, which retains the pharmacological properties of the parent compound. Other reactions may yield various intermediates and by-products depending on the specific reagents and conditions used .

科学的研究の応用

Pharmacological Properties

Ketorolac ethyl ester exhibits similar biological activities to ketorolac, primarily through the inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes. This inhibition leads to a decrease in prostaglandin synthesis, which is crucial in pain and inflammation pathways. The ethyl ester form enhances the pharmacokinetic properties of ketorolac, potentially improving therapeutic efficacy while reducing gastrointestinal side effects commonly associated with traditional NSAIDs.

Clinical Applications

  • Pain Management : this compound is primarily utilized for managing moderate to severe pain, particularly in postoperative settings. Its formulation as an injectable long-acting analgesic allows for extended pain relief compared to traditional forms of ketorolac .
  • Long-Acting Formulations : Research indicates that novel depots of ketorolac esters, including this compound, can produce long-lasting antinociceptive and anti-inflammatory effects. In animal studies, these formulations demonstrated a duration of action significantly longer than that of conventional ketorolac, providing effective pain management over several days .
  • Topical Applications : The transdermal delivery of this compound has been explored for localized pain relief. Studies have shown that various ester prodrugs, including this compound, can achieve higher dermal accumulation without systemic absorption, making them suitable for topical formulations aimed at reducing localized inflammation and pain .

Comparative Analysis with Other NSAIDs

The following table summarizes the comparative properties of this compound with other common NSAIDs:

CompoundMechanism of ActionPrimary UseGastrointestinal Risk
This compoundCOX-1 and COX-2 inhibitorPostoperative pain reliefModerate
IbuprofenCOX-1 and COX-2 inhibitorGeneral pain reliefModerate
NaproxenCOX-1 and COX-2 inhibitorInflammatory conditionsHigh
DiclofenacCOX-1 and COX-2 inhibitorInflammatory conditionsVery High

This compound's unique profile allows it to provide effective pain relief while potentially minimizing gastrointestinal adverse effects compared to traditional NSAIDs.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

  • A study conducted on Sprague-Dawley rats evaluated various ketorolac esters, including the ethyl variant. Results indicated that intramuscular injections of these esters produced significant antinociceptive effects lasting up to 76 hours, far exceeding the duration of traditional formulations .
  • Another investigation focused on the skin permeation characteristics of ketorolac esters. It was found that certain esters exhibited enhanced transdermal delivery capabilities, suggesting their potential for developing effective topical analgesics without systemic side effects .

作用機序

Ketorolac ethyl ester exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By blocking COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

類似化合物との比較

Similar Compounds

Uniqueness

Ketorolac ethyl ester is unique in its ability to enhance the transdermal delivery of ketorolac, providing a non-invasive route of administration that bypasses the gastrointestinal tract. This reduces the risk of gastrointestinal side effects and improves patient compliance .

生物活性

Ketorolac ethyl ester (KEE) is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) ketorolac, primarily known for its analgesic and anti-inflammatory properties. This article explores the biological activity of KEE, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.

Target Enzymes
this compound functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the conversion of arachidonic acid to prostaglandins. This inhibition leads to a decrease in pain and inflammation, similar to its parent compound, ketorolac .

Biochemical Pathways
The primary biochemical pathway affected by KEE involves the prostaglandin synthesis pathway , which plays a significant role in mediating inflammatory responses. By blocking COX enzymes, KEE reduces prostaglandin levels, thereby alleviating pain and inflammation .

Pharmacokinetics

Absorption and Bioavailability
KEE is designed to enhance the bioavailability of ketorolac through transdermal delivery systems. Studies indicate that KEE can penetrate skin layers effectively, where it is hydrolyzed by esterases to release active ketorolac . The absorption characteristics can vary based on environmental factors such as pH and the presence of food.

Half-Life and Clearance
The pharmacokinetic profile of KEE suggests that it may exhibit a longer duration of action compared to traditional ketorolac formulations. The S-enantiomer of ketorolac has a half-life of approximately 2.5 hours, while the R-enantiomer lasts about 5 hours; however, KEE's esterification may prolong its therapeutic effects .

Enhanced Transdermal Delivery

A study demonstrated that KEE could significantly improve the transdermal delivery of ketorolac compared to its parent compound. The research indicated that shorter alkyl chains attached via ester bonds enhanced skin permeability, while longer chains decreased effectiveness due to stability issues .

Ester Chain Length Skin Permeability (nmole/cm²/h) Stability (%) after 12 hours
C-240.1585
C-446.6175
C-630.0060

Long-Acting Analgesic Effects

In animal models, KEE demonstrated significant long-lasting antinociceptive effects when administered at doses of 240 micromol/kg. The results showed sustained pain relief over extended periods, indicating potential for clinical applications in managing postoperative pain .

Additional Pharmacological Activities

Recent studies have uncovered novel pharmacological activities associated with the R-enantiomer of ketorolac, suggesting that it may inhibit Rho-family GTPases (Rac1 and Cdc42), which are involved in cancer cell migration and adhesion. This dual mechanism could provide additional therapeutic benefits beyond pain management, particularly in oncology settings .

Q & A

Basic Research Questions

Q. How is Ketorolac ethyl ester synthesized and characterized in laboratory settings?

this compound is synthesized via esterification of ketorolac with ethanol under acidic catalysis. A typical protocol involves refluxing ketorolac with concentrated sulfuric acid in ethanol, followed by neutralization with sodium bicarbonate. Characterization includes:

  • Thin-layer chromatography (TLC) to monitor reaction completion (e.g., using ethyl acetate/hexane solvent systems) .
  • Infrared spectroscopy (IR) to confirm ester formation (C=O stretch at ~1730 cm⁻¹) and aromatic C-H stretches .
  • ¹H NMR for structural validation, including peaks for the ethyl ester group (e.g., triplet at ~1.3 ppm for CH₃ and quartet at ~4.2 ppm for CH₂) .
  • Melting point determination to assess purity .

Q. What are the solubility and partitioning properties of this compound?

this compound exhibits low aqueous solubility (~52 μg/mL) but high lipophilicity (log P ~3.95), making it suitable for transdermal or lipid-based formulations. Key methodologies include:

  • Shake-flask method to measure oil/water partition coefficients using octanol-buffer systems .
  • Solubility profiling in solvents like 1,2-propanediol, ethanol, and phosphate buffers at physiological pH (1.2–9.0) .
  • Forced degradation studies to assess stability in aqueous media (e.g., pH-dependent hydrolysis rates) .

Q. Which analytical methods are validated for quantifying this compound in formulations?

  • Reverse-phase HPLC-UV with C18 columns and gradient elution (e.g., water/acetonitrile) at 260 nm .
  • Validation parameters include linearity (R² >0.99), accuracy (RSD <2%), and recovery (>99.5%) .
  • Derivatization techniques (e.g., hydrolysis to ketorolac) for indirect quantification in biological matrices .

Advanced Research Questions

Q. How does enzymatic hydrolysis influence the pharmacokinetics of this compound?

this compound acts as a prodrug, hydrolyzing to active ketorolac via esterases. Methodological approaches include:

  • In vitro hydrolysis assays using human plasma or liver homogenates to measure degradation rates (e.g., half-life <5 minutes in plasma) .
  • Molecular docking to predict interactions with esterase enzymes (e.g., carboxylesterases) .
  • Racemization studies at alkaline pH to evaluate stereochemical stability during hydrolysis .

Q. What formulation strategies enhance transdermal delivery of this compound?

  • Lipid-based carriers (e.g., intravenous lipid emulsions) leveraging its high log P for improved encapsulation .
  • Prodrug optimization balancing lipophilicity and aqueous solubility (e.g., tert-butyl or benzyl esters show 2.5-fold higher skin flux) .
  • Follicular targeting using ester derivatives (e.g., 1,2,3-triazolyl esters) to enhance follicular uptake .

Q. How are stability and degradation kinetics of this compound evaluated under stressed conditions?

  • Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., ester hydrolysis or photolysis) .
  • Kinetic modeling : Calculation of degradation rate constants (kobs) using first-order kinetics in buffer or plasma .
  • Compatibility testing with excipients (e.g., surfactants, lipids) to assess formulation stability .

Q. What are the ulcerogenicity implications of this compound compared to its parent drug?

  • In vivo ulcerogenicity assays : Administering equimolar doses to rodents and scoring gastric lesions (e.g., mucosal damage scale: + to ++++) .
  • Comparative studies : this compound prodrugs (e.g., dextran conjugates) reduce ulcerogenic effects by delaying gastric exposure .
  • Mechanistic analysis : Ester linkages slow drug release, minimizing direct mucosal irritation .

特性

IUPAC Name

ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-21-17(20)13-10-11-18-14(13)8-9-15(18)16(19)12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHMVDVCMQIUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331574
Record name ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108061-03-6
Record name Ketorolac ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108061036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETOROLAC ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U58BH6ZA9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ketorolac ethyl ester
Reactant of Route 2
Reactant of Route 2
Ketorolac ethyl ester
Reactant of Route 3
Reactant of Route 3
Ketorolac ethyl ester
Reactant of Route 4
Reactant of Route 4
Ketorolac ethyl ester
Reactant of Route 5
Reactant of Route 5
Ketorolac ethyl ester
Reactant of Route 6
Ketorolac ethyl ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。